molecular formula C16H19N5O3S B2764264 N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 545383-46-8

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2764264
CAS No.: 545383-46-8
M. Wt: 361.42
InChI Key: OJPAFMUZSUCRMG-UHFFFAOYSA-N
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Description

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a sulfonyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperazine ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Attachment of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling reactions: The final step involves coupling the pyrimidine and piperazine intermediates with the sulfonyl phenyl acetamide under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-{[4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring, which may result in different biological activities.

    N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Contains a quinoline ring, potentially leading to different pharmacological properties.

    N-(4-{[4-(benzimidazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Features a benzimidazole ring, which may impart unique chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-13(22)19-14-3-5-15(6-4-14)25(23,24)21-11-9-20(10-12-21)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPAFMUZSUCRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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